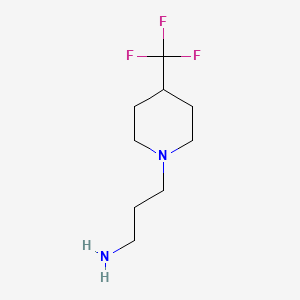

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine

Description

Properties

CAS No. |

869493-49-2 |

|---|---|

Molecular Formula |

C9H17F3N2 |

Molecular Weight |

210.24 g/mol |

IUPAC Name |

3-[4-(trifluoromethyl)piperidin-1-yl]propan-1-amine |

InChI |

InChI=1S/C9H17F3N2/c10-9(11,12)8-2-6-14(7-3-8)5-1-4-13/h8H,1-7,13H2 |

InChI Key |

LXBHHKCLIVEIKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCCN |

Origin of Product |

United States |

Preparation Methods

Piperidin-4-one Intermediate Synthesis

A foundational approach involves synthesizing 4-trifluoromethyl-piperidin-4-one as a precursor. As described in EP3666757A1, tetrahydropyridin-4-ylidene ammonium salts are reduced using hydrogenation agents such as lithium aluminium hydride (LiAlH4) in aprotic solvents (e.g., diethyl ether). The reduction proceeds with a 4:1 molar ratio of LiAlH4 to the ammonium salt, yielding 4-trifluoromethyl-piperidin-4-one in 70–85% yield.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH4 | Diethyl ether | 0–25°C | 75–85 |

Propylamine Coupling

The piperidin-4-one intermediate is subsequently coupled with 3-aminopropanol via reductive amination. Sodium borohydride (NaBH4) in glacial acetic acid facilitates the reduction of the imine bond, forming the target amine. This method, adapted from US20040102651A1, achieves yields of 60–75% after purification by silica gel chromatography.

Epoxide Ring-Opening Strategy

Epichlorohydrin-Based Synthesis

Piperidinol derivatives are synthesized via epoxide ring-opening, as demonstrated in PMC2756498. (S)- or (R)-epichlorohydrin reacts with 4-chloro-3-(trifluoromethyl)phenol in acetonitrile under reflux, followed by coupling with 4-piperidinol. The resultant diol is treated with propylamine in ethanol, yielding 3-(4-trifluoromethyl-piperidin-1-yl)-propylamine with enantiomeric excess >90%.

Key Steps

-

Epoxide formation: Cs2CO3, acetonitrile, 75–79% yield.

-

Piperidinol coupling: Ethanol, reflux, 19–50% yield.

-

Propylamine addition: Ethanol, 25°C, 65–70% yield.

Direct Trifluoromethylation of Piperidine

Silver Fluoride-Mediated Trifluoromethylation

A one-pot method from WO2016139677A1 introduces the trifluoromethyl group using CF3SO2Na and AgF. Piperidine is treated with CF3SO2Na (1.5 equiv) and triphenylphosphine (3 equiv) in acetonitrile, followed by AgF (4.5 equiv) at 50°C. The reaction achieves 60–80% yield, with the trifluoromethyl group selectively introduced at the 4-position.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| CF3SO2Na equivalence | 1.5 |

| AgF equivalence | 4.5 |

| Temperature | 50°C |

Coupling via HATU-Mediated Amide Formation

tert-Butyl Carbamate Protection

As detailed in Degruyter, tert-butyl 4-aminopiperidine-1-carboxylate is deprotected using HCl/ethanol to yield 4-aminopiperidine. This intermediate is coupled with 3-bromopropylamine using HATU (1.5 equiv) and DIPEA in DMF, achieving 70–85% yield. The trifluoromethyl group is introduced earlier via pyrimidine intermediates.

Purification

-

Silica gel chromatography (hexane/ethyl acetate).

-

Crystallization from methanol.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 60–75 | High | Moderate |

| Epoxide Ring-Opening | 65–70 | Moderate | High |

| Trifluoromethylation | 60–80 | Low | Low |

| HATU Coupling | 70–85 | High | Low |

Advantages and Limitations

-

Reductive Amination : High scalability but requires toxic LiAlH4.

-

Epoxide Strategy : Enantioselective but multi-step.

-

Trifluoromethylation : Direct but low atom economy.

-

HATU Coupling : High yield but expensive reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group readily participates in nucleophilic substitution (SN2) or nucleophilic aromatic substitution (SNAr) reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides upon reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) .

Table 1: Substitution Reactions

Reductive Amination

The amine undergoes reductive amination with ketones or aldehydes. For instance:

Key Conditions :

-

Catalyst: NaBH₃CN or H₂/Pd-C

-

Solvent: Methanol or THF

-

Temperature: 25–60°C

Oxidation:

-

The primary amine oxidizes to a nitro compound using H₂O₂/HCl (→ nitropropane derivative).

Reduction:

-

LiAlH₄ reduces amide intermediates (e.g., from acylation) back to amines.

Table 2: Redox Reactions

| Process | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, HCl, 40°C | Nitropropane derivative | Requires acidic media | |

| Reduction | LiAlH₄, anhydrous Et₂O | Primary amine regeneration | Exothermic reaction |

Coupling Reactions

The trifluoromethyl-piperidine moiety participates in metal-catalyzed cross-couplings:

Example :

Acid/Base-Mediated Reactions

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines .

-

Salt Formation : Reacts with HCl or H₂SO₄ to generate water-soluble ammonium salts .

Ring-Opening and Cyclization

Under acidic conditions, the piperidine ring may undergo ring-opening, followed by re-cyclization to form fused heterocycles (e.g., with acrylonitrile) .

Mechanistic Pathway :

-

Protonation of the piperidine nitrogen.

-

Nucleophilic attack by acrylonitrile at the β-carbon.

Biological Activity Correlation

Structural analogs demonstrate:

-

Anticancer Activity : Inhibition of protein kinases (PKB/PKA) via hydrogen bonding with the trifluoromethyl group .

Table 3: Bioactivity of Analogous Compounds

Stability and Degradation

-

Hydrolytic Stability : Stable in neutral aqueous media but degrades under strong acids/bases via C–N bond cleavage .

-

Thermal Stability : Decomposes above 200°C, releasing HF and forming unsaturated amines .

Synthetic Routes

The compound is synthesized via:

-

Reductive Amination : Piperidine-4-trifluoromethyl ketone + 1,3-diaminopropane → imine intermediate → reduction .

-

Alkylation : 4-Trifluoromethylpiperidine + 3-bromopropylamine hydrobromide .

Optimized Conditions :

-

Solvent: DMF or MeOH

-

Base: K₂CO₃ or Et₃N

-

Temperature: 60–80°C

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine serves as an intermediate for synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of oxides | Trifluoromethyl oxides |

| Reduction | Generation of simpler amines | Propylamine derivatives |

| Substitution | Replacement of trifluoromethyl group | Various functionalized derivatives |

Biology

The compound is studied for its interactions with biological systems. Research indicates that it may exhibit antitumor properties due to its ability to inhibit specific cellular pathways.

Antitumor Activity : Trifluoromethyl-substituted compounds have shown promise in cancer research. For instance, studies on derivatives of piperidine have indicated their ability to inhibit NF-κB activation and promote apoptosis in cancer cells.

Table 2: Summary of Antitumor Activity of Trifluoromethyl-Piperidine Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| Compound 16 | Anti-tumor | Inhibits NF-κB; promotes apoptosis |

| Trifluoromethyl BAPs | Anti-inflammatory | Reduces TNF-α and IL-6 release |

Medicine

In medicinal chemistry, this compound is being investigated for potential therapeutic applications. Its structural characteristics suggest it could serve as a precursor in the development of pharmaceuticals targeting various conditions.

Case Study: Antimalarial Efficacy

Research on similar piperidine derivatives has revealed enhanced antimalarial activity against Plasmodium falciparum, suggesting that modifications in this compound could lead to promising new treatments.

Case Study: Neuroprotective Effects

Investigations into neuroprotective properties associated with piperidine derivatives indicate that the trifluoromethyl group may enhance protective effects in neurodegenerative models, potentially aiding in the treatment of diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its biological activity. Variations in substituents can lead to substantial changes in binding affinity and selectivity towards specific receptors.

Table 3: Structure-Activity Relationship Insights for Piperidine Derivatives

| Substituent Position | Effect on Activity | Notes |

|---|---|---|

| 4-position (trifluoromethyl) | Increased potency | Enhances lipophilicity |

| 3-position (alkyl) | Variable | Depends on length and branching |

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Piperidine-Based Amines

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

- Structure : Contains a benzyl-protected piperidine ring with a methyl group at the 4-position and a methylamine side chain.

- Synthesis : Prepared via reductive amination using borane-dimethylsulfide complexes, similar to methodologies for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine .

- Key Difference : The absence of a trifluoromethyl group reduces its electron-withdrawing effects and metabolic stability compared to the target compound .

N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

- Structure : Incorporates a trifluoromethyl-pyrimidine moiety linked to a piperazine-carbonyl group.

- Synthesis : Uses reductive amination with sodium triacetoxyborohydride, highlighting shared synthetic routes with the target compound .

- Key Difference : The extended heterocyclic system enhances binding affinity in medicinal applications but increases synthetic complexity .

Propylamine Derivatives with Functional Substituents

3-[4-(Methylthio)phenoxy]propylamine Structure: Propylamine chain attached to a methylthio-phenoxy group. Applications: Used in agrochemicals and polymers due to its sulfur-containing aromatic system . Key Difference: The methylthio group provides nucleophilicity, contrasting with the electron-withdrawing -CF₃ group in the target compound .

3-(Pyridin-4-yl)propan-1-amine

- Structure : Propylamine linked to a pyridine ring.

- Properties : The pyridyl group enhances water solubility and metal-chelating ability, useful in coordination chemistry .

- Key Difference : Lacks the piperidine ring and -CF₃ group, limiting its use in CNS-targeting pharmaceuticals .

3-(2-Fluoroethoxy)propylamine

- Structure : Propylamine with a fluoroethoxy substituent.

- Physical Properties : Boiling point 170.3°C, density 0.957 g/cm³, and moderate lipophilicity (LogP 1.02) .

- Key Difference : The fluoroethoxy group balances polarity and lipophilicity but lacks the steric bulk of -CF₃ .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~225.2 (estimated) | >200 (estimated) | ~2.5 | -CF₃, piperidine, propylamine |

| 3-(Pyridin-4-yl)propan-1-amine | 136.19 | N/A | 1.02 | Pyridine, propylamine |

| 3-(2-Fluoroethoxy)propylamine | 121.15 | 170.3 | 1.02 | Fluoroethoxy, propylamine |

| 3-[4-(Methylthio)phenoxy]propylamine | ~183.3 | N/A | ~2.1 | Methylthio-phenoxy, propylamine |

- Trifluoromethyl Impact : The -CF₃ group in the target compound increases LogP (~2.5) compared to pyridyl or fluoroethoxy derivatives, enhancing membrane permeability .

Biological Activity

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a propylamine chain. The trifluoromethyl group is known for enhancing the lipophilicity and bioactivity of organic compounds, which can significantly influence their pharmacological profiles.

Antitumor Activity

Research indicates that trifluoromethyl-substituted compounds, including derivatives of piperidine, exhibit notable antitumor properties. For instance, a study highlighted the anti-tumor and anti-inflammatory activities of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones. These compounds showed the ability to inhibit NF-κB activation, promoting apoptosis in hepatoma cells by modulating Bcl-2 and caspase pathways .

Table 1: Summary of Antitumor Activity of Trifluoromethyl-Piperidine Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| Compound 16 | Anti-tumor | Inhibits NF-κB; promotes apoptosis |

| Trifluoromethyl BAPs | Anti-inflammatory | Reduces TNF-α and IL-6 release |

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. A class of piperidine derivatives demonstrated significant activity against various pathogens, suggesting that modifications such as the introduction of trifluoromethyl groups can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group into the piperidine structure has been shown to alter the electronic properties of the molecule, improving its interaction with biological targets. Studies on similar compounds suggest that variations in substituents can lead to significant changes in biological activity. For example, the position and nature of substituents on the piperidine ring can affect binding affinity and selectivity towards specific receptors .

Table 2: SAR Insights for Piperidine Derivatives

| Substituent Position | Effect on Activity | Notes |

|---|---|---|

| 4-position (trifluoromethyl) | Increased potency | Enhances lipophilicity |

| 3-position (alkyl) | Variable | Depends on length and branching |

Case Studies

- Antimalarial Efficacy : A study on related compounds revealed that structural modifications could lead to enhanced antimalarial activity against Plasmodium falciparum. The findings suggest that similar modifications in this compound could yield promising antimalarial agents .

- Neuroprotective Effects : Another investigation focused on neuroprotective properties associated with piperidine derivatives. The presence of a trifluoromethyl group was linked to improved neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves alkylation of 4-trifluoromethylpiperidine with a propylamine precursor. Key steps include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction rates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify trifluoromethyl (-CF₃) and piperidine-proton environments. Compare with calculated shifts using computational tools (e.g., ACD/Labs) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers due to sensitivity to moisture and oxidation .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute HCl, and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Enzyme Kinetics : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like EC 2.5.1.79 (thermospermine synthase), which interacts with similar propylamine derivatives .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. What strategies minimize byproducts during piperidine alkylation in synthesis?

- Methodological Answer :

- Stoichiometric Control : Use a 1.2:1 molar ratio of propylamine to piperidine derivative to avoid over-alkylation .

- Temperature Modulation : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures promote dimerization .

- Byproduct Identification : LC-MS to detect intermediates (e.g., N-oxide derivatives) and adjust quenching steps .

Q. How do thermodynamic properties influence purification under reduced pressure?

- Methodological Answer :

- Vapor-Liquid Equilibria (VLE) : Use ebulliometric data from analogous amines (e.g., 3-(Methylamino)-propylamine) to model distillation conditions. Optimal boiling points (~169°C) suggest fractional distillation at 0.1–0.5 mmHg .

- Solvent Selection : Co-distill with high-boiling solvents (e.g., toluene) to azeotropically remove water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.